molecular formula C11H12FNO2 B14029114 N-cyclopropyl-2-fluoro-5-methoxybenzamide

N-cyclopropyl-2-fluoro-5-methoxybenzamide

Cat. No.: B14029114
M. Wt: 209.22 g/mol
InChI Key: INNSFHSGTGYYRT-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-fluoro-5-methoxybenzamide is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-fluoro-5-methoxybenzamide typically involves the reaction of 2-fluoro-5-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoro-5-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-fluoro-5-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-fluoro-5-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-5-methoxybenzamide

InChI

InChI=1S/C11H12FNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

INNSFHSGTGYYRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)NC2CC2

Origin of Product

United States

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